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Introduction
2-Ethynylacetophenone, systematically known as 1-(2-ethynylphenyl)ethanone, is an

aromatic ketone that holds significant potential as a versatile building block in organic

synthesis. Its unique bifunctional nature, featuring a reactive terminal alkyne and a ketone

moiety on an aromatic scaffold, makes it a valuable precursor for the construction of complex

molecular architectures. This guide provides a comprehensive technical overview of its

physicochemical properties, synthesis, and potential applications, particularly within the realm

of pharmaceutical research and development. The strategic placement of the ethynyl and

acetyl groups on the phenyl ring opens avenues for diverse chemical transformations, including

cyclization reactions to form heterocyclic systems and cross-coupling reactions to introduce

further molecular complexity.
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Core Physicochemical Properties
Precise experimental data for 2-ethynylacetophenone is not widely available in common

chemical databases. The following table summarizes its fundamental properties, with some

values being predicted based on the analysis of structurally similar compounds.

Property Value Source

IUPAC Name 1-(2-ethynylphenyl)ethanone -

Synonyms
2-Ethynylacetophenone, o-

Ethynylacetophenone
-

CAS Number 104190-22-9 [1]

Molecular Formula C₁₀H₈O [1]

Molecular Weight 144.17 g/mol [1]

Physical State Solid (predicted) -

Melting Point Not available [2]

Boiling Point Not available [2]

Solubility

Expected to be soluble in

common organic solvents like

dichloromethane, ethyl

acetate, and acetone. Limited

solubility in water is predicted.

-

Synthesis of 2-Ethynylacetophenone: A
Methodological Approach
The most logical and widely applicable synthetic route to 2-ethynylacetophenone is the

Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed reaction forms a

carbon-carbon bond between a terminal alkyne and an aryl halide.[3]

Conceptual Workflow: Sonogashira Coupling
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The synthesis commences with a readily available halogenated acetophenone, typically 2'-

bromoacetophenone or 2'-iodoacetophenone, which serves as the electrophilic partner. The

nucleophilic partner is a protected form of acetylene, such as trimethylsilylacetylene (TMSA), to

prevent self-coupling.[4] The TMS protecting group is then removed under basic conditions to

yield the terminal alkyne.

Aryl Halide
(2'-Bromoacetophenone)

Sonogashira Coupling
(Pd/Cu catalyst, Base)

Acetylene Source
(Trimethylsilylacetylene)

Protected Intermediate
(2'-(Trimethylsilylethynyl)acetophenone)

Deprotection
(Base, e.g., K₂CO₃/MeOH)

Final Product
(2-Ethynylacetophenone)

Click to download full resolution via product page

Caption: Synthetic workflow for 2-ethynylacetophenone via Sonogashira coupling.

Detailed Experimental Protocol
This protocol is a representative example based on established Sonogashira coupling

procedures and should be adapted and optimized for specific laboratory conditions.

Materials:

2'-Bromoacetophenone
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Trimethylsilylacetylene (TMSA)

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triethylamine (TEA)

Toluene, anhydrous

Potassium carbonate (K₂CO₃)

Methanol

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), add 2'-bromoacetophenone (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI

(0.04 eq).

Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (2.0 eq). Stir the

mixture at room temperature until all solids are dissolved.

Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

Reaction Progression: Heat the mixture to 70°C and monitor the reaction progress by thin-

layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Workup: Upon completion, cool the reaction to room temperature and filter through a pad of

celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

Purification of Intermediate: Purify the crude residue by column chromatography on silica gel

to obtain 2'-(trimethylsilylethynyl)acetophenone.

Deprotection: Dissolve the purified intermediate in methanol and add potassium carbonate

(2.0 eq). Stir the mixture at room temperature until the deprotection is complete (monitored
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by TLC).

Final Isolation: Remove the methanol under reduced pressure. Partition the residue between

water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous

sodium sulfate, and concentrate to yield 2-ethynylacetophenone.

Spectroscopic and Analytical Characterization
While experimental spectra for 2-ethynylacetophenone are not readily available, the expected

spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

Aromatic Protons: Expect a series of multiplets in the aromatic region (δ 7.0-8.0 ppm). The

proton ortho to the acetyl group will likely be the most downfield.

Acetyl Protons: A singlet corresponding to the methyl group of the acetyl moiety is

expected around δ 2.5 ppm.

Alkynyl Proton: A sharp singlet for the terminal alkyne proton should appear in the region

of δ 3.0-3.5 ppm.

¹³C NMR:

Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected around δ 195-200

ppm.

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).

Alkynyl Carbons: Two distinct signals for the sp-hybridized carbons of the alkyne are

expected between δ 80-90 ppm.

Acetyl Carbon: A signal for the methyl carbon of the acetyl group around δ 25-30 ppm.

Infrared (IR) Spectroscopy
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The IR spectrum is expected to show characteristic absorption bands for the key functional

groups:

C≡C-H Stretch (Terminal Alkyne): A sharp, strong band around 3300 cm⁻¹.

C≡C Stretch (Alkyne): A weaker band in the region of 2100-2150 cm⁻¹.

C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹.

C-H Bending (Aromatic): Bands in the fingerprint region below 900 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum in a solvent like ethanol or methanol is expected to display absorptions

characteristic of an aromatic ketone with extended conjugation. Typically, acetophenone shows

a strong π→π* transition below 250 nm and a weaker n→π* transition around 280 nm. The

ethynyl group will likely cause a bathochromic (red) shift in these absorptions.

Reactivity and Applications in Drug Development
The synthetic utility of 2-ethynylacetophenone lies in the orthogonal reactivity of its two

functional groups, making it a valuable scaffold for building molecular diversity.

Key Reactions and Transformations
Alkyne-Based Reactions: The terminal alkyne can undergo a variety of reactions, including

further Sonogashira couplings, click chemistry (cycloadditions), and hydration to form a

methyl ketone.

Ketone-Based Reactions: The ketone can be reduced to an alcohol, converted to an oxime,

or used in condensation reactions.

Intramolecular Cyclizations: The proximity of the alkyne and ketone functionalities allows for

intramolecular cyclization reactions to form various heterocyclic systems, such as furans,

pyrans, and other fused ring structures. These heterocycles are common motifs in many

biologically active molecules.[5]
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Caption: Reactivity and synthetic potential of 2-ethynylacetophenone.

Relevance in Pharmaceutical Research
Substituted acetophenones are established precursors in the synthesis of various

pharmaceuticals.[6] For example, they are key intermediates in the production of pyrazole-

based non-steroidal anti-inflammatory drugs (NSAIDs).[7] The ethynyl group in 2-

ethynylacetophenone provides a reactive handle for introducing diverse substituents through

robust and high-yielding reactions like the Sonogashira coupling, making it a valuable tool for

generating libraries of compounds for drug screening. Its ability to serve as a precursor to

complex heterocyclic structures further enhances its utility in medicinal chemistry, as these

scaffolds are prevalent in a wide range of therapeutic agents.

Safety and Handling
According to the available Safety Data Sheet (SDS), 2-ethynylacetophenone should be

handled with care.[8]

GHS Hazard Statements:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b016859/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-the-physicochemical-properties-of-2-ethynylacetophenone
https://pdf.benchchem.com/146/Application_Notes_Protocols_2_Methylacetophenone_as_a_Versatile_Starting_Material_for_Pharmaceutical_Intermediates.pdf
https://pdf.benchchem.com/7766/Application_Notes_2_Methylacetophenone_in_the_Synthesis_of_Pharmaceutical_Intermediates.pdf
https://cymitquimica.com/cas/42472-69-5/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016859?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Harmful if swallowed.

Causes skin irritation.

Causes serious eye irritation.

May cause respiratory irritation.

Precautionary Measures:

Wear protective gloves, protective clothing, eye protection, and face protection.

Use only outdoors or in a well-ventilated area.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion
2-Ethynylacetophenone is a promising, albeit not extensively characterized, synthetic

intermediate. Its value stems from the presence of two distinct and reactive functional groups

on a single aromatic scaffold. While detailed physicochemical data is sparse, its synthesis via

the Sonogashira coupling is well-precedented. The true potential of this molecule lies in its

utility as a versatile building block for the synthesis of complex organic molecules, particularly

in the construction of diverse heterocyclic systems relevant to drug discovery and materials

science. Further research into its properties and reactivity is warranted to fully exploit its

synthetic capabilities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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